molecular formula C13H16O2 B8732525 Cyclohexanone,2-(2-methoxyphenyl)- CAS No. 2702-90-1

Cyclohexanone,2-(2-methoxyphenyl)-

Cat. No.: B8732525
CAS No.: 2702-90-1
M. Wt: 204.26 g/mol
InChI Key: RBQAWPVPHCHEHE-UHFFFAOYSA-N
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Description

Cyclohexanone,2-(2-methoxyphenyl)- (CAS 2702-76-3) is a substituted cyclohexanone derivative featuring a 2-methoxybenzyl group attached to the cyclohexanone ring. Its molecular formula is C₁₄H₁₈O₂, with a molecular weight of 218.29 g/mol . Key physicochemical properties include:

  • Topological Polar Surface Area (PSA): 26.3 Ų
  • logP (lipophilicity): 2.9
  • Synthesis: Produced via benzylation reactions, with yields exceeding 90% under optimized conditions .

This compound is structurally related to psychoactive substances (e.g., NBOMe derivatives) and antimicrobial agents, but its specific applications remain understudied .

Properties

CAS No.

2702-90-1

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-(2-methoxyphenyl)cyclohexan-1-one

InChI

InChI=1S/C13H16O2/c1-15-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14/h3,5,7,9-10H,2,4,6,8H2,1H3

InChI Key

RBQAWPVPHCHEHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CCCCC2=O

Origin of Product

United States

Preparation Methods

Grignard Addition to Cyclohexanone Derivatives

This method utilizes a Grignard reagent derived from 2-bromoanisole to functionalize cyclohexanone .

Procedure :

  • Step 1 : Generate the Grignard reagent by reacting 2-bromoanisole with magnesium in tetrahydrofuran (THF) at 55–65°C.

  • Step 2 : Add lithium chloride (0.75 equivalents) and dimethoxyethane to the Grignard solution, followed by dropwise addition of cyclohexanone at <30°C.

  • Oxidation : Oxidize the resulting secondary alcohol using TEMPO/NaOCl (see Section 3).

Key Data :

ParameterValue
Yield (Alcohol)83% (Example 2 in )
Oxidation Yield>95% (with TEMPO )
SolventTHF/toluene

Advantages : Scalable for industrial production.
Limitations : Multi-step process requiring strict temperature control.

Catalytic Oxidation of 2-(2-Methoxyphenyl)cyclohexanol

This approach oxidizes the corresponding alcohol using hydrogen peroxide and a phosphotungstic acid catalyst .

Procedure :

  • Step 1 : Prepare 2-(2-methoxyphenyl)cyclohexanol via hydrogenation (e.g., using Raney nickel ).

  • Step 2 : React the alcohol with 30–50% H₂O₂ in a tubular reactor (70–90°C) using a molecular sieve-supported phosphotungstic acid catalyst.

  • Isolation : Extract with toluene or ethyl acetate and concentrate.

Key Data :

ParameterValue
Yield98.8% (Example 3 in )
Reaction Time35 minutes (optimized flow)
Catalyst LifespanReusable for 5 cycles

Advantages : Environmentally friendly (H₂O₂ as oxidant), continuous flow capability.
Limitations : Requires specialized reactor setup.

Metal Hydride-Mediated Alkylation

This method employs sodium hydride (NaH) to facilitate the reaction between 2-methoxyphenylacetonitrile and cyclohexanone .

Procedure :

  • Step 1 : React 2-methoxyphenylacetonitrile with cyclohexanone in toluene using NaH (1.2 equivalents) at 25°C.

  • Step 2 : Hydrogenate the intermediate cyano compound using Raney nickel in methanol.

Key Data :

ParameterValue
Yield (Intermediate)65% (Example 1 in )
Final Product Purity>98% (HPLC)

Advantages : Compatible with electron-rich aryl groups.
Limitations : Moderate yield in the alkylation step.

Friedel-Crafts Acylation of Anisole

Although less common, this method attaches a cyclohexanone-derived acyl group to anisole .

Procedure :

  • Step 1 : Generate cyclohexanone acyl chloride using oxalyl chloride.

  • Step 2 : Perform Friedel-Crafts acylation of anisole with AlCl₃ in dichloromethane at 0°C.

Key Data :

ParameterValue
Yield40–60% (literature estimate)
RegioselectivityFavors para position

Advantages : Direct acylation route.
Limitations : Low regioselectivity for ortho substitution, side product formation.

Comparative Analysis of Methods

MethodYield (%)ScalabilityGreen Chemistry Rating
Cycloaddition96HighModerate
Grignard83HighLow
Catalytic Oxidation98.8MediumHigh
Metal Hydride65MediumModerate
Friedel-Crafts50LowLow

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone,2-(2-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Cyclohexanone,2-(2-methoxyphenyl)- can be oxidized to 2-(2-methoxyphenyl)cyclohexanone-1-carboxylic acid.

    Reduction: Reduction yields 2-(2-methoxyphenyl)cyclohexanol.

    Substitution: Halogenation can produce 2-(2-halophenyl)cyclohexanone.

Scientific Research Applications

Cyclohexanone,2-(2-methoxyphenyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanone,2-(2-methoxyphenyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name CAS Molecular Formula MW (g/mol) Substituents PSA (Ų) logP Key Applications/Risks
Cyclohexanone,2-(2-methoxyphenyl)- 2702-76-3 C₁₄H₁₈O₂ 218.29 2-Methoxybenzyl 26.3 2.9 Research chemical
Cyclohexanone,2-(3-methylphenyl)- 32045-66-2 C₁₃H₁₆O 188.27 3-Methylphenyl 17.1 3.2 Synthetic intermediate (yield: 90%)
2-MeO-Ketamine - C₁₄H₁₈NO₂ 245.30 2-Methoxyphenyl, methylamino 35.2 2.5 Psychoactive (controlled substance)
Cyclohexanone,2-(2,5-dimethylphenoxy)- 24493-26-3 C₁₄H₁₈O₂ 218.29 2,5-Dimethylphenoxy 26.3 3.0 Laboratory use; acute toxicity (H302)
Methoxetamine HCl 1239908-48-5 C₁₄H₂₁NO₂·HCl 273.31 3-Methoxyphenyl, ethylamino 35.2 2.8 Dissociative anesthetic (regulated)

Structural and Functional Differences

  • Substituent Effects: The 2-methoxybenzyl group in the target compound enhances lipophilicity (logP = 2.9) compared to simpler analogs like 2-(3-methylphenyl)-cyclohexanone (logP = 3.2) . Amino-substituted derivatives (e.g., 2-MeO-Ketamine, Methoxetamine) exhibit higher PSA values (~35 Ų) due to polar amino groups, influencing blood-brain barrier penetration and psychoactivity .
  • Synthetic Accessibility: Non-amino derivatives (e.g., 2-(3-methylphenyl)-cyclohexanone) are synthesized in higher yields (>90%) compared to amino-substituted analogs, which require multi-step protocols .

Pharmacological and Regulatory Profiles

  • Psychoactive Derivatives: 2-MeO-Ketamine and Methoxetamine are regulated under drug control laws due to their dissociative effects, mimicking ketamine but with prolonged activity .
  • Safety Profiles: 2-(2,5-Dimethylphenoxy)-cyclohexanone is classified for acute oral toxicity (H302) and skin irritation, highlighting the impact of phenoxy substituents on hazard profiles .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-methoxyphenyl)cyclohexanone?

  • Methodology : The compound is typically synthesized via acid-catalyzed dehydration or organocatalytic methods. For example, iodine-catalyzed reactions with thiols yield arylthio derivatives under mild conditions . Another approach employs L-proline as an organocatalyst in DMF, enabling enantioselective synthesis through Michael addition, followed by purification via silica gel chromatography .

Q. Which spectroscopic techniques are critical for characterizing 2-(2-methoxyphenyl)cyclohexanone?

  • Methodology :

  • 1H/13C NMR : Used to confirm substituent positions and conformational flexibility. For instance, high-purity samples analyzed via 1H NMR show distinct peaks for methoxy and cyclohexanone protons .
  • HRMS : Validates molecular weight and fragmentation patterns, as demonstrated in studies of structurally similar ketones .
  • IR Spectroscopy : Identifies carbonyl (C=O) and aromatic C-O stretching vibrations .

Q. What are the primary biological activities reported for this compound?

  • Methodology : Derivatives exhibit antimicrobial and psychoactive properties. For example, 2-(1-hydroxycyclohexyl) analogs show antibacterial activity via mass spectral analysis . Structural analogs like methoxetamine (a ketamine derivative) interact with NMDA receptors, highlighting potential neuropharmacological applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to control stereochemistry in synthesis?

  • Methodology : Enantioselectivity is achieved using chiral catalysts like L-proline, which directs the stereochemical outcome in Michael additions. Solvent polarity (e.g., DMF vs. ethanol) and temperature (room temperature vs. heated) significantly influence diastereomer ratios . Crystallographic studies (e.g., single-crystal X-ray diffraction) are critical for confirming stereochemical assignments .

Q. What structural factors influence the compound’s reactivity in oxidation or reduction reactions?

  • Methodology :

  • Oxidation : The methoxy group’s electron-donating effect stabilizes intermediates, favoring 4-oxo derivatives .
  • Reduction : Steric hindrance from the 2-methoxyphenyl group slows hydrogenation of the cyclohexanone ring, as seen in analogs like 4-hydroxy-2,2-dimethylcyclohexanone .
    • Data Table :
Reaction TypeProductKey ConditionsYield (%)Reference
Oxidation4-Oxo derivativeH2O2, acidic65–78
ReductionCyclohexanol derivativeNaBH4, EtOH50–62

Q. How do substitution patterns on the aromatic ring modulate biological activity?

  • Methodology : Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., methoxy) enhance binding to biological targets. For example, 2-methoxy substitution in methoxetamine increases NMDA receptor affinity compared to non-substituted analogs . Computational docking and in vitro assays (e.g., MTT for cytotoxicity) validate these interactions .

Data Contradiction & Resolution

Q. How to resolve discrepancies in reported yields for iodine-catalyzed vs. organocatalytic syntheses?

  • Analysis : Iodine catalysis (65–78% yield) may produce higher impurities due to side reactions, whereas organocatalysis (50–70% yield) offers better stereocontrol but lower efficiency.
  • Resolution : Optimize iodine-catalyzed reactions by reducing reaction time or using scavengers for byproducts. For organocatalysis, explore co-catalysts to improve yield without compromising enantioselectivity .

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